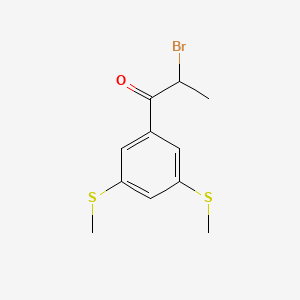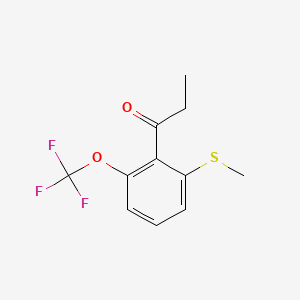
5-(Propan-2-yl)pyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropylpyrimidine-2-thiol is a heterocyclic compound containing a pyrimidine ring with a thiol group at the second position and an isopropyl group at the fifth position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropylpyrimidine-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+3] cyclization reaction can be employed, where a suitable dicarbonyl compound reacts with a thiourea derivative under acidic conditions to form the desired pyrimidine ring . Another method involves the reaction of 2-chloropyrimidine with isopropylthiol in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of 5-isopropylpyrimidine-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-isopropylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-isopropylpyrimidine-2-thiol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-isopropylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the inflammatory response or oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-thiopyrimidine: Similar structure but lacks the isopropyl group.
5-methylpyrimidine-2-thiol: Similar structure with a methyl group instead of an isopropyl group.
2-thioxopyrimidine: Contains a thioxo group instead of a thiol group.
Uniqueness
5-isopropylpyrimidine-2-thiol is unique due to the presence of both the isopropyl and thiol groups, which confer distinct chemical and biological properties. The isopropyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propiedades
Número CAS |
52767-85-8 |
|---|---|
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
5-propan-2-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) |
Clave InChI |
KWJDJZAGSWZZQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CNC(=S)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)



